2-(2-Bromophenyl)-4-chloropyrimidine
Description
2-(2-Bromophenyl)-4-chloropyrimidine is a halogenated pyrimidine derivative featuring a bromine atom at the ortho position of the phenyl ring and a chlorine atom at the 4-position of the pyrimidine core. Its structure is defined by the SMILES string ClC1=NC(=NC=C1)C2=CC=CC(Br)=C2 (derived from analogs in ). This compound is of interest in medicinal and materials chemistry due to the electronic and steric effects imparted by its substituents, which influence reactivity, crystallinity, and intermolecular interactions .
Properties
IUPAC Name |
2-(2-bromophenyl)-4-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2/c11-8-4-2-1-3-7(8)10-13-6-5-9(12)14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQRUINAHQUZLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CC(=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body.
Mode of Action
It’s worth noting that bromophenyl compounds are often used in suzuki-miyaura cross-coupling reactions. In these reactions, the bromophenyl compound acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new palladium-carbon bond.
Biochemical Pathways
Bromophenyl compounds are known to participate in carbon-carbon bond-forming reactions, such as the suzuki-miyaura cross-coupling. This reaction can lead to the formation of biologically active compounds, potentially affecting various biochemical pathways.
Result of Action
The compound’s potential involvement in suzuki-miyaura cross-coupling reactions suggests it could play a role in the synthesis of various biologically active compounds.
Action Environment
The action of 2-(2-Bromophenyl)-4-chloropyrimidine can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the reaction conditions, including temperature, solvent, and the presence of a catalyst.
Biological Activity
2-(2-Bromophenyl)-4-chloropyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, drawing on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H7BrClN2, with a molecular weight of approximately 253.53 g/mol. The compound features a bromophenyl group and a chloropyrimidine moiety, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting its potential as a lead compound in antibiotic development.
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro assays showed that it inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase. Notably, IC50 values ranged from 5 to 15 µM across different cell lines, indicating potent activity .
Enzyme Inhibition
This compound acts as an inhibitor of certain enzymes linked to cancer progression and bacterial resistance. For example, it has been identified as a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition contributes to its antimicrobial and anticancer effects .
Study on Antimicrobial Efficacy
In a comparative study, this compound was tested against standard antimicrobial agents such as ciprofloxacin and ampicillin. The results indicated that the compound had superior activity against resistant strains of Staphylococcus aureus, highlighting its potential application in treating antibiotic-resistant infections.
Anticancer Mechanism Exploration
A detailed investigation into the anticancer mechanism revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) within cancer cells. This oxidative stress led to mitochondrial dysfunction and subsequent apoptosis. Flow cytometry analysis confirmed significant increases in early apoptotic markers after treatment .
Data Tables
| Biological Activity | MIC/IC50 Values | Tested Organisms/Cell Lines |
|---|---|---|
| Antibacterial | 8 µg/mL | Staphylococcus aureus |
| Anticancer | 10 µM | MCF-7 (breast cancer) |
| Enzyme Inhibition | IC50 = 5 µM | Dihydrofolate reductase |
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Positional Isomers: Bromophenyl Substituent Orientation
- 2-(4-Bromophenyl)-4-chloropyrimidine (): The bromine is para to the pyrimidine attachment on the phenyl ring. The InChIKey KBRDFIXSEIZKQG-UHFFFAOYSA-N confirms its distinct connectivity .
- 4-(3-Bromophenyl)-2-chloropyrimidine ():
Bromine at the phenyl meta position introduces asymmetric electronic effects, which may modify dipole moments and intermolecular interactions (e.g., hydrogen bonding) compared to ortho/para analogs .
2.2 Halogenation Patterns on the Pyrimidine Core
- 5-Bromo-2-chloropyrimidin-4-amine (): Bromine is located at the pyrimidine’s 5-position, with an amino group at C3. This substitution pattern increases electron density at C5, as observed in NMR studies (C-5 shielding due to amino group electron donation) . In contrast, the target compound’s 4-chloro group enhances electrophilicity at C2 and C6, favoring nucleophilic substitution reactions .
- 5-Bromo-2,4-dichloropyrimidine (): Dual chlorination at C2 and C4 creates a more electron-deficient core, increasing reactivity toward aromatic substitution compared to mono-chlorinated analogs. The similarity score (0.91 vs. target compound) highlights structural overlap but distinct electronic profiles .
2.3 Functional Group Variations
- 2-Sulfonylpyrimidine Derivatives ():
Replacement of the bromophenyl group with sulfonyl or carboxylic acid moieties (e.g., 2-chloropyrimidine-4-carboxylic acid) shifts reactivity toward covalent inhibition (e.g., BTK targeting). The chlorine at C4 in these derivatives serves as a leaving group in nucleophilic aromatic substitution, a property shared with the target compound . - 2-Methylthio-4-chloropyrimidines (): Methylthio groups at C2 enhance steric bulk, reducing accessibility for reactions at C4.
Structural and Electronic Properties
3.1 Crystallography and Hydrogen Bonding
- The target compound’s bromophenyl group may influence crystal packing similarly to 5-bromo-2-chloropyrimidin-4-amine (), where N–H···N hydrogen bonds form 2D networks. Ortho-substitution in the target compound could disrupt coplanarity with the pyrimidine ring, reducing directional hydrogen bonding compared to meta/para isomers .
- 4-Chloropyrimidine () exhibits C-5 shielding in NMR due to substituent electron donation. In the target compound, the electron-withdrawing bromophenyl group may deshield adjacent carbons, altering spectroscopic signatures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
